molecular formula C10H10FNO3 B1339511 N-(2-Fluorobenzoyl)-beta-alanine CAS No. 440341-60-6

N-(2-Fluorobenzoyl)-beta-alanine

Cat. No. B1339511
M. Wt: 211.19 g/mol
InChI Key: OSMOBVPHBKSJRS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Fluorobenzoyl)-beta-alanine” are not explicitly mentioned in the searched resources .

Scientific Research Applications

Protective Groups in Synthesis

N-(2-Fluorobenzoyl)-beta-alanine derivatives, such as fluorobenzoyl groups, have been used as protective groups in the synthesis of glycopeptides and carbohydrates. Fluorobenzoyl groups are advantageous because they suppress beta-elimination of O-linked carbohydrates during base-catalyzed deacylation, improving yield and stereoselectivity in glycosylation reactions (Sjölin & Kihlberg, 2001).

Osmoprotective Compounds in Plants

Beta-Alanine betaine, synthesized from beta-alanine, acts as an osmoprotective compound in the Plumbaginaceae family, enhancing plant tolerance to salinity and hypoxia. This pathway involves S-adenosyl-L-methionine-dependent N-methylation, highlighting the potential for metabolic engineering to improve stress tolerance in plants (Rathinasabapathi et al., 2001).

Bacterial Detection

2-Arylbenzothiazole derivatives, synthesized from beta-alanine, have been developed as fluorogenic enzyme substrates for detecting clinically important bacteria. These substrates enable the growth of fluorescent bacterial colonies based on specific enzyme activities, offering a novel approach for bacterial detection (Cellier et al., 2014).

Peptide and Protein Engineering

N-(2-Fluorobenzoyl)-beta-alanine derivatives have been incorporated into peptides and proteins, enabling the stereoselective preparation of fluoro-carboxylic acid derivatives. This methodology facilitates the synthesis of cyclic β-peptides and β-amino acid residues with potential applications in drug development and molecular design (Yoshinari et al., 2011).

Photophysical Properties and Probes

The photophysical properties of derivatives, such as solvatochromic probes based on N-(2-Fluorobenzoyl)-beta-alanine, have been studied for applications in biophysical studies. These compounds can provide valuable information about the polarity of microenvironments, contributing to the development of new synthetic fluorophores for biological research (Guzow et al., 2013).

Imaging Brain Tumor Angiogenesis

Fluorobenzoyl derivatives, including those related to N-(2-Fluorobenzoyl)-beta-alanine, have been utilized in developing tracers for imaging brain tumor-associated angiogenesis. This application highlights the role of such compounds in medical diagnostics and the study of disease pathology (Chen et al., 2004).

Safety And Hazards

The safety and hazards associated with “N-(2-Fluorobenzoyl)-beta-alanine” are not explicitly mentioned in the searched resources .

properties

IUPAC Name

3-[(2-fluorobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-8-4-2-1-3-7(8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMOBVPHBKSJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580962
Record name N-(2-Fluorobenzoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorobenzoyl)-beta-alanine

CAS RN

440341-60-6
Record name N-(2-Fluorobenzoyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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